molecular formula C16H12Cl2N4O2 B11071630 2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11071630
M. Wt: 363.2 g/mol
InChI Key: GKCBIGPFQQOJML-UHFFFAOYSA-N
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Description

2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group, an amino group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Triazole derivatives are known for their biological activities, and this compound is no exception.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Imidazole Derivatives: Imidazoles are another class of five-membered heterocyclic compounds with nitrogen atoms, and they also have diverse biological activities.

    Benzimidazole Derivatives: These compounds contain a fused benzene and imidazole ring and are known for their medicinal properties.

Uniqueness

2,6-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications compared to other similar compounds.

Properties

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate

InChI

InChI=1S/C16H12Cl2N4O2/c17-12-7-4-8-13(18)11(12)9-24-16(23)14-15(19)21-22(20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H2,19,21)

InChI Key

GKCBIGPFQQOJML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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